Chk2-Inhibitor

Übersicht

Beschreibung

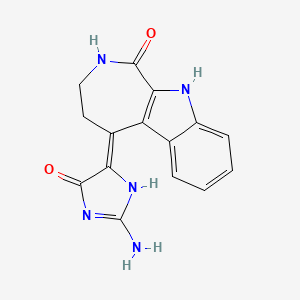

Hymenialdisine Analogue 1 is an indole derivative of Hymenialdisine . It is a potent inhibitor of a variety of kinases, including MEK-1, GSK-3B, and CKI . It also exhibits inhibition of the G2 cell cycle checkpoint at the micromolar .

Synthesis Analysis

The synthesis of Hymenialdisine Analogue 1 analogs has resulted in the identification of compounds with enhanced and/or dramatically altered selectivities relative to Hymenialdisine . The synthesis of these analogs has led to molecules with antiproliferative activities 30-fold higher than Hymenialdisine .Molecular Structure Analysis

Hymenialdisine Analogue 1 is constructed from a brominated pyrrolo [2,3-c]azepine skeleton and a 5-membered glycocyamidine ring system . Its molecular formula is C15H13N5O2 .Chemical Reactions Analysis

Hymenialdisine Analogue 1 has been found to have antiproliferative effects . It was reported that the oximes, oxime ethers, and hydrazones groups in aldisine can provide numerous hydrogen bond donor and acceptor moieties .Physical And Chemical Properties Analysis

The molecular formula of Hymenialdisine Analogue 1 is C15H13N5O2 . Its molecular weight is 295.30 .Wissenschaftliche Forschungsanwendungen

Umfassende Analyse der Anwendungen von Chk2-Inhibitor (Hymenialdisin-Analog 1)

This compound, auch bekannt als Hymenialdisin-Analog 1, ist ein potenter Inhibitor einer Vielzahl von Kinasen und hat mehrere Anwendungen in der wissenschaftlichen Forschung. Im Folgenden finden Sie eine detaillierte Analyse von sechs einzigartigen Anwendungen dieser Verbindung:

Krebsforschung: Hymenialdisin-Analog 1 zeigt eine sehr potente Hemmung der Chk2-Aktivität im niedrigen Nanomolarbereich mit einem IC50-Wert von 8 nM . Dies macht es zu einem wertvollen Werkzeug in der Krebsforschung, wo Chk2 eine entscheidende Rolle bei der DNA-Schadensantwort und der Zellzyklusregulation spielt. Durch die Hemmung von Chk2 können Forscher die an der Tumorsuppression beteiligten Pfade und das Potenzial für gezielte Krebstherapien untersuchen.

Neuroprotektionsstudien: Es wurde gezeigt, dass die Hemmung von Chk2 die Neuroprotektion, die Axonregeneration und die funktionelle Erholung nach einer Verletzung des zentralen Nervensystems fördert . Diese Verbindung kann verwendet werden, um therapeutische Strategien für Erkrankungen wie Neurodegeneration, Neurotrauma und Schlaganfall zu untersuchen, bei denen DNA-Schäden und -Reparatur entscheidende Faktoren sind.

Zellzyklus-Checkpoint-Forschung: Hymenialdisin-Analog 1 hemmt den G2-Zellzyklus-Checkpoint in mikromolaren Konzentrationen . Diese Anwendung ist wichtig, um die Mechanismen zu verstehen, die die Progression des Zellzyklus kontrollieren, und die Auswirkungen auf Krankheiten, die durch unkontrollierte Zellteilung gekennzeichnet sind.

Kinase-Inhibitionsprofilierung: Als Kinase-Inhibitor zielt Hymenialdisin-Analog 1 auf mehrere Kinasen, darunter MEK-1, GSK-3B und CKI . Es dient als Werkzeug zur Profilerstellung des Hemmungsspektrums dieser Kinasen und unterstützt die Entdeckung neuer Arzneimittelziele und die Entwicklung von kinasespezifischen Inhibitoren.

Erforschung des DNA-Schadensantwortmechanismus (DDR): Die Fähigkeit der Verbindung, Chk2 zu hemmen, das ein Hauptregulator von DDR ist, ermöglicht es Forschern, die komplexen Signalwege zu zerlegen, die an der DNA-Reparatur und Apoptose beteiligt sind . Dies ist besonders nützlich bei der Untersuchung der zellulären Reaktionen auf genotoxischen Stress und die Aufrechterhaltung der genomischen Stabilität.

Pharmakologische Studien: Angesichts seiner starken Hemmwirkung und der erhöhten Selektivität für Checkpoint-Kinasen gegenüber natürlichem Hymenialdisin ist Hymenialdisin-Analog 1 ein ausgezeichneter Kandidat für pharmakologische Studien . Forscher können seine Pharmakodynamik, Pharmakokinetik und sein therapeutisches Potenzial untersuchen, insbesondere im Kontext von Kombinationstherapien zur Krebsbehandlung.

Wirkmechanismus

Target of Action

The primary targets of the Chk2 Inhibitor, also known as Hymenialdisine Analogue 1, are the Checkpoint kinases 1 and 2 (CHK1 and CHK2) . These kinases are important multifunctional proteins of the kinase family, playing a crucial role in regulating DNA replication and DNA damage response . Hymenialdisine Analogue 1 is also a potent inhibitor of a variety of kinases including MEK-1, GSK-3Β, and CKI .

Mode of Action

Upon DNA damage, Chk2 Inhibitor interacts with its targets, CHK1 and CHK2, to halt the cell cycle. Hymenialdisine Analogue 1 exhibits inhibition of the G2 cell cycle checkpoint at micromolar concentrations .

Biochemical Pathways

The Chk2 Inhibitor affects several biochemical pathways. It plays a crucial role in the repair of recombination-mediated double-stranded DNA breaks . It also blocks the NF-κB and MAPK signaling pathways, and NFATc1 expression . Furthermore, it can activate the glycogen synthase kinase 3β (GSK‐3β)/β‐catenin/T‐cell factor (TCF)/lymphoid enhancer factor (LEF) signaling pathway .

Pharmacokinetics

The pharmacokinetic properties of Chk2 Inhibitor are currently under investigation. Preclinical studies have shown that prexasertib, a Chk2 Inhibitor, induces DNA damage and tumor cell apoptosis . .

Result of Action

The Chk2 Inhibitor has shown to induce DNA damage and tumor cell apoptosis in preclinical studies . It has a remarkable ability to prevent decreases in bone volume and trabecular thickness .

Safety and Hazards

Eigenschaften

IUPAC Name |

5-(2-amino-4-hydroxy-1H-imidazol-5-yl)-3,4-dihydro-2H-azepino[3,4-b]indol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5O2/c16-15-19-11(14(22)20-15)8-5-6-17-13(21)12-10(8)7-3-1-2-4-9(7)18-12/h1-4,22H,5-6H2,(H,17,21)(H3,16,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZEPRPGFGRQXDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=NC3=CC=CC=C3C2=C1C4=C(N=C(N4)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

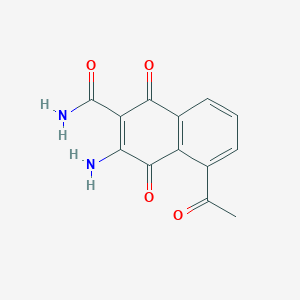

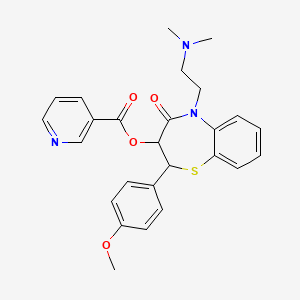

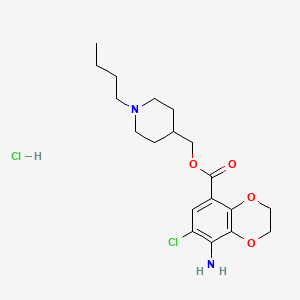

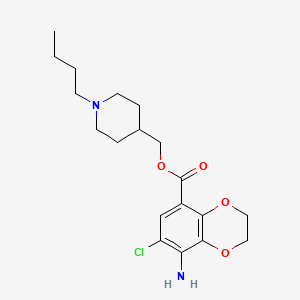

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R,3S)-N-Methyl-3-phenyl-N-[(Z)-2-phenylvinyl]-2-oxiranecarboxamide](/img/structure/B1680793.png)

![But-2-ynyl 4-amino-7-hydroxy-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1680795.png)